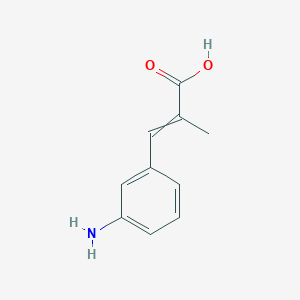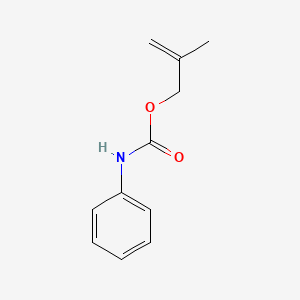![molecular formula C25H22ClN3O4S2 B12011477 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12011477.png)
2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C31H24ClN3O4S2 , is a fascinating member of the thienopyrimidine class. Let’s explore its properties and applications.
Preparation Methods
Industrial Production:: Unfortunately, information on large-scale industrial production methods remains scarce. academic research labs may produce small quantities for scientific investigations.
Chemical Reactions Analysis
Reactivity:: This compound can participate in various chemical reactions:
- Oxidation : It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions could yield the corresponding amines or other reduced derivatives.
- Substitution : Substitution reactions (e.g., nucleophilic aromatic substitution) may occur at the chlorophenyl group.
- Amide Hydrolysis : Hydrolysis of the amide bond could yield the corresponding carboxylic acid and amine.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Nucleophilic aromatic substitution conditions (e.g., using sodium azide or amines).
- Amide Hydrolysis : Acidic or basic hydrolysis conditions.
Major Products:: The specific products formed depend on the reaction conditions and substituents. Detailed experimental data would be necessary to confirm these products.
Scientific Research Applications
Chemistry::
- Medicinal Chemistry : Researchers may explore its potential as a drug candidate due to its unique structure.
- Organic Synthesis : It could serve as a building block for more complex molecules.
- Biological Studies : Investigating its interactions with biological targets (e.g., enzymes, receptors).
- Drug Development : Assessing its pharmacological properties and potential therapeutic applications.
- Materials Science : Potential use in materials with specific electronic or optical properties.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an open question. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers can compare its structure, reactivity, and applications with related thienopyrimidines.
Properties
Molecular Formula |
C25H22ClN3O4S2 |
|---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H22ClN3O4S2/c1-32-18-11-8-15(12-19(18)33-2)27-21(30)13-34-25-28-23-22(17-4-3-5-20(17)35-23)24(31)29(25)16-9-6-14(26)7-10-16/h6-12H,3-5,13H2,1-2H3,(H,27,30) |
InChI Key |
AXVUGFVGFACIKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-dichlorophenyl)-4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011399.png)
![3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12011402.png)



![ethyl [(3Z)-3-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12011420.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12011425.png)




![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)
![4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)

